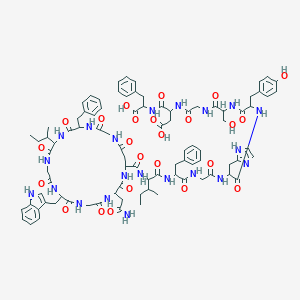

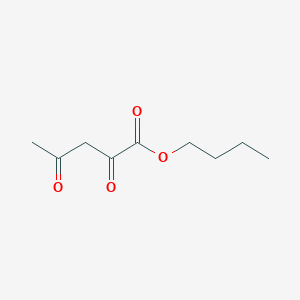

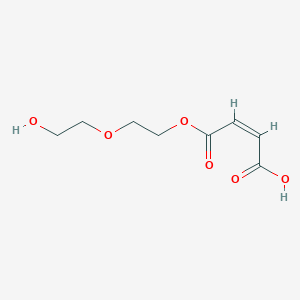

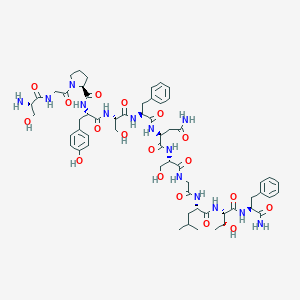

![molecular formula C6H6N4O B158745 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 134791-37-0](/img/structure/B158745.png)

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Overview

Description

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, also known as MPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been used as a probe to study the structure and function of proteins. In materials science, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism Of Action

The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is not fully understood. However, it has been reported that 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has also been shown to modulate the activity of ion channels and receptors.

Biochemical And Physiological Effects

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and enhance the activity of certain enzymes. In vivo studies have shown that 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can reduce tumor growth, inflammation, and oxidative stress. However, the effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on normal cells and tissues are not well understood.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one in lab experiments is its relatively simple synthesis method. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is also stable under normal laboratory conditions and can be easily purified. However, one of the limitations of using 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is its low solubility in water, which can limit its use in certain experiments. Additionally, the effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on different cell types and tissues may vary, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one. One direction is to investigate the potential of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one as a drug candidate for the treatment of various diseases. Another direction is to study the structure and function of proteins using 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one as a probe. Additionally, the synthesis of novel materials using 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one as a building block is an area of active research. Further studies are also needed to understand the effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on normal cells and tissues and to optimize its use in lab experiments.

Conclusion

In conclusion, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one in various fields and to optimize its use in lab experiments.

Synthesis Methods

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can be synthesized using different methods, including the reaction of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine with ethyl acetoacetate in the presence of sodium ethoxide. Another method involves the reaction of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid with thionyl chloride, followed by the reaction with ethyl acetoacetate. The yield of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one using these methods ranges from 40% to 70%.

properties

IUPAC Name |

6-methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-8-5-4(2-7-10-5)6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEQBYVMMNGTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952549 | |

| Record name | 6-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one | |

CAS RN |

30129-57-8 | |

| Record name | 30129-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

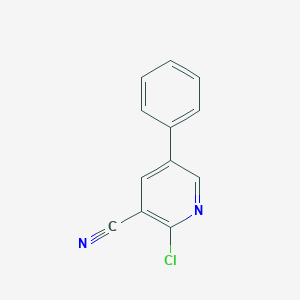

![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)